4-(1,3-Benzoxazol-2-yl)benzamide
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Overview
Description
4-(1,3-Benzoxazol-2-yl)benzamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has a molecular formula of C14H10N2O2 and a molecular weight of 238.24 .
Synthesis Analysis
Benzoxazole derivatives, including this compound, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of benzoxazoles involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The molecular structure of this compound was confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The structure of benzoxazole derivatives is a bicyclic planar molecule, making it a favorable moiety for researchers due to its extensive use as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways, including the use of different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The presence of electron-withdrawing groups improved the antimicrobial activity of certain benzoxazole compounds .Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-13(17)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)18-14/h1-8H,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXRXPXCVXOQEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651553 |
Source
|
Record name | 4-(1,3-Benzoxazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64588-97-2 |
Source
|
Record name | 4-(1,3-Benzoxazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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